molecular formula C21H21NO B3009120 2-(Benzylamino)-1,1-diphenyl-1-ethanol CAS No. 58565-19-8

2-(Benzylamino)-1,1-diphenyl-1-ethanol

Cat. No.: B3009120
CAS No.: 58565-19-8
M. Wt: 303.405
InChI Key: JMFMVUJQIGHMRN-UHFFFAOYSA-N
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Description

Significance of Amino Alcohols in Contemporary Organic Synthesis and Catalysis Research

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. This bifunctionality makes them exceptionally versatile building blocks and intermediates in organic synthesis. frontiersin.org Their ability to form stable complexes with various metals has positioned them as crucial ligands and chiral auxiliaries in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. frontiersin.org

The direct asymmetric reductive amination of ketones is a highly sought-after method for producing chiral amino alcohols, offering advantages such as high stereoselectivity and the use of inexpensive ammonia as the amino donor. frontiersin.org Furthermore, amino alcohols are foundational to the synthesis of a wide array of biologically active molecules and natural products. diva-portal.org Their applications extend to materials science, where they are used to develop polymers and modify surfaces.

Structural Classification and Unique Features of 2-(Benzylamino)-1,1-diphenyl-1-ethanol

This compound is classified as a 1,2-amino alcohol or β-amino alcohol, indicating that the amino and hydroxyl groups are on adjacent carbon atoms. Its structure is distinguished by several key features:

Tertiary Alcohol: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (the second carbon of the ethanol (B145695) backbone and the ipso-carbons of the two phenyl rings). This makes it a tertiary alcohol.

Gem-Diphenyl Substitution: The presence of two phenyl groups on the carbinol carbon (C-1) creates significant steric hindrance around the hydroxyl group. This bulk is a defining characteristic that influences its reactivity and potential applications.

Secondary Amine: The nitrogen atom is bonded to the ethanol backbone and a benzyl (B1604629) group, classifying it as a secondary amine. The N-benzyl group further contributes to the molecule's steric bulk.

These features combine to make this compound a sterically hindered amino alcohol, a class of compounds known for unique applications in synthesis where controlling the steric environment of a reaction is critical.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 58565-19-8 evitachem.com
Molecular Formula C₂₁H₂₁NO
Molecular Weight 315.40 g/mol
Structural Class Sterically Hindered 1,2-Amino Alcohol

Evolution of Research Themes Pertaining to Diphenyl-Substituted Amino Alcohols

Research into diphenyl-substituted and other sterically hindered amino alcohols has evolved to leverage their unique structural properties for advanced synthetic applications. A major theme in this area is their use in asymmetric synthesis, where the bulky substituents play a crucial role in directing the stereochemical outcome of reactions. researchgate.netdocumentsdelivered.com

Key research trends include:

Asymmetric Catalysis: Sterically demanding amino alcohols are explored as chiral ligands for metal catalysts. The significant steric bulk can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in reactions such as asymmetric transfer hydrogenation of ketones and imines. acs.orgru.nl

Control Elements in Synthesis: The development of synthetic methods that can navigate or utilize steric hindrance is a significant area of study. For instance, racemization of stereocenters adjacent to the amine can be prevented by using bulky protecting groups like a benzyl group, which is relevant to the structure of this compound. nih.gov

Synthesis of Complex Molecules: Diphenyl-substituted alcohols and related structures are often synthesized via methods like radical coupling or Grignard-type reactions. researchgate.net The development of efficient pathways to these sterically congested molecules remains an active area of research, as they can serve as precursors to other complex molecular architectures.

The overarching trajectory has been to move from simple synthesis to the sophisticated application of these molecules as tools to solve complex challenges in stereoselective synthesis.

Overview of Academic Research Trajectories for this compound

Specific academic research focusing exclusively on this compound (CAS 58565-19-8) is not extensively documented in publicly available scientific literature. While its structural analog, 2-(Benzylamino)-1-phenylethanol, has been investigated as a precursor for iron catalysts and as an intermediate in the synthesis of aziridines via asymmetric transfer hydrogenation, similar detailed studies for the 1,1-diphenyl version are sparse. sigmaaldrich.com

Based on its structural features, potential research trajectories can be hypothesized. The significant steric hindrance provided by the gem-diphenyl and N-benzyl groups suggests its primary utility would likely be in asymmetric catalysis, where it could serve as a bulky chiral ligand. However, without dedicated studies, its efficacy in such roles remains speculative. The lack of published research indicates that this compound may be a compound with underexplored potential, representing an open area for future investigation in synthetic and catalytic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c23-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-22-16-18-10-4-1-5-11-18/h1-15,22-23H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFMVUJQIGHMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanistic Investigations of Reactions Involving 2 Benzylamino 1,1 Diphenyl 1 Ethanol

Elucidation of Reaction Mechanisms for 2-(Benzylamino)-1,1-diphenyl-1-ethanol Formation

The formation of this compound, a vicinal amino alcohol, can be envisioned through several synthetic routes, most commonly involving the nucleophilic addition of a benzylamine (B48309) equivalent to the carbonyl carbon of benzophenone (B1666685) or a related electrophile. The elucidation of the precise mechanism for this transformation requires a combination of experimental and computational chemistry techniques.

Computational methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for modeling the reaction pathway for the formation of amino alcohols. nih.govacs.orgacs.org These calculations can map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The key feature of this map is the transition state, a high-energy, transient species that represents the energy barrier for the reaction.

For the synthesis of related amino alcohols, DFT calculations have been employed to analyze proposed transition states, such as the chair-like Zimmerman-Traxler model in aldol-type reactions. nih.govacs.org In the context of forming this compound, a plausible mechanism involves the nucleophilic attack of benzylamine on the carbonyl group of benzophenone. Transition state analysis would focus on the geometry of the approach of the amine to the ketone, the degree of bond formation between the nitrogen and the carbonyl carbon, and the stretching of the carbonyl C=O bond. The calculated energy of this transition state provides a theoretical prediction of the reaction rate.

Table 1: Hypothetical Computational Data for Transition State Analysis This table is illustrative and based on typical values found in computational studies of similar reactions.

Parameter Value Description
Activation Energy (ΔG‡) 20-25 kcal/mol The free energy barrier for the reaction, indicating reaction feasibility.
N-C Forming Bond Length 2.0-2.2 Å The distance between the amine nitrogen and the carbonyl carbon in the transition state.
C-O Stretching Frequency Imaginary ( -400 cm⁻¹) An imaginary frequency confirms the structure as a true transition state along the reaction coordinate.

Following the transition state, the reaction proceeds through one or more intermediates before forming the final product. In the reaction of benzylamine with benzophenone, a likely intermediate is a tetrahedral zwitterionic species, formed after the initial nucleophilic attack but before proton transfer.

Ar-CH₂-NH₂⁺-C(O⁻)(Ph)₂

This intermediate is typically short-lived and can be characterized spectroscopically under specific conditions (e.g., low temperature) or trapped chemically. More commonly, its existence is inferred from kinetic studies and computational modeling. In some catalytic processes for amino alcohol synthesis, radical intermediates have been proposed. westlake.edu.cnnih.govnih.gov For example, a mechanism could involve the single-electron reduction of the ketone to form a ketyl radical, which then couples with an amine-derived radical. Another possibility involves the formation of organometallic intermediates when metal catalysts are used. nih.govacs.org The bioactivation of benzylamine itself can lead to various reactive intermediates, such as carbamic acid metabolites, which can interact with nucleophiles. nih.gov

Stereochemical Outcome Determination in Asymmetric Transformations

Creating chiral centers with a specific configuration is a central goal of modern organic synthesis. nih.gov Since this compound contains a stereocenter at the carbinol carbon, controlling its absolute configuration is of significant interest. Asymmetric transformations employ chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of the reaction. nih.govdiva-portal.org

The stereoselectivity arises from differences in the activation energies of the transition states leading to the different stereoisomers. A chiral catalyst, for instance, forms diastereomeric complexes with the reactants, leading to diastereomeric transition states. The energetically more favorable transition state will be populated preferentially, leading to an excess of one enantiomer of the product. nih.gov For the synthesis of chiral β-amino alcohols, strategies such as the hydrogenation of α-amino ketones, the Mannich reaction of α-alkoxy enolates and imines, and the ring-opening of epoxides have been developed. westlake.edu.cn Density functional calculations have been successfully used to reveal the origin of enantioselectivity in related alkylations of imines promoted by chiral amino alcohols. nih.gov

Catalytic Cycle Delineation for Metal-Catalyzed Processes

Metal catalysts, including those based on copper, nickel, chromium, and ruthenium, are frequently used to synthesize amino alcohols under mild conditions. westlake.edu.cnnih.govacs.orgresearchgate.netnih.gov A catalytic cycle is a conceptual tool used to represent the sequence of elementary steps a catalyst undergoes during a reaction.

A generalized catalytic cycle for the formation of an amino alcohol from a diol and an amine using a nickel catalyst might involve the following steps acs.org:

Oxidation/Dehydrogenation: The nickel catalyst oxidizes the alcohol substrate (e.g., a diol) to a ketone intermediate.

Imine Formation: The ketone intermediate reacts with the amine to form an imine (or enamine).

Reduction/Hydrogenation: The catalyst, now in a reduced state or activated by a hydride source, reduces the imine to the amine product.

Product Release and Catalyst Regeneration: The final amino alcohol product is released, and the catalyst is regenerated to its initial state, ready to start a new cycle.

In copper-catalyzed systems, a proposed mechanism for carboamination involves the addition of an alkyl radical to an alkene, followed by metal-mediated oxidative coupling of the resulting benzylic radical with an amine derivative. nih.gov

Table 2: Plausible Steps in a Metal-Catalyzed Synthesis of this compound

Step Reaction Catalyst State
1. Catalyst Activation Pre-catalyst reacts with a reductant/ligand Active M(0) or M(I) species formed
2. Oxidative Addition Benzophenone adds to the metal center M(II) or M(III) intermediate
3. Amine Coordination Benzylamine coordinates to the metal center Amine-ligated metal complex
4. Migratory Insertion Amine inserts into the metal-carbonyl bond Metalla-hemiaminal intermediate

Role of Non-Covalent Interactions in Directing Reactivity and Selectivity

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, play a critical role in controlling the reactivity and selectivity of chemical reactions, particularly in catalysis. rsc.org In the asymmetric synthesis of this compound, a chiral catalyst or ligand would use these weak interactions to create a well-defined three-dimensional environment around the reactants.

For example, in organocatalysis using β-amino alcohols, the amino group can act as a base to activate one substrate, while the hydroxyl group can form a hydrogen bond with the other substrate. rsc.org This dual activation orients the molecules within the transition state, facilitating the reaction on a specific face of the prochiral ketone and leading to high enantioselectivity. The phenyl groups of both the substrate and the catalyst can also engage in π-stacking interactions, further stabilizing the preferred transition state geometry. Understanding and manipulating these subtle forces are key to designing more efficient and selective catalytic systems.

Computational and Theoretical Studies of 2 Benzylamino 1,1 Diphenyl 1 Ethanol and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and properties of molecules. DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for molecules of this size. Calculations are typically performed using a basis set, such as 6-31G(d,p) or B3LYP, which describes the atomic orbitals of the system.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-(Benzylamino)-1,1-diphenyl-1-ethanol, this involves calculating the total electronic energy for various spatial arrangements of its atoms and finding the conformation with the minimum energy. The process involves adjusting bond lengths, bond angles, and dihedral (torsion) angles until the forces on each atom are negligible.

Conformational analysis is particularly important for this molecule due to the flexibility granted by its single bonds. Rotation around the C-C and C-N bonds can lead to various stable conformers. A potential energy surface scan can be performed by systematically rotating specific dihedral angles to identify all low-energy conformers and the energy barriers between them. The analysis would likely reveal that intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH) group plays a significant role in stabilizing certain conformations.

Illustrative Optimized Geometric Parameters

The following table shows representative data that would be obtained from a DFT geometry optimization for key structural features of the molecule.

ParameterAtoms InvolvedTypical Calculated Value
Bond Length O-H (hydroxyl)~0.97 Å
N-H (amine)~1.01 Å
C-O (hydroxyl)~1.44 Å
C-N (amine)~1.47 Å
Bond Angle C-O-H~108°
C-N-H~112°
Dihedral Angle H-O-C-CVariable (defines conformation)
H-N-C-CVariable (defines conformation)

Note: These values are illustrative and would be precisely determined by a specific DFT calculation.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbital Energies, Natural Bond Orbital Analysis)

Once the geometry is optimized, the electronic properties can be analyzed in detail.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a small energy gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. For an amino alcohol like this, the HOMO is likely localized on the nitrogen atom and the phenyl rings, while the LUMO would be distributed over the aromatic systems.

Representative Frontier Orbital Data

ParameterDescriptionIllustrative Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 eV
ΔEGap HOMO-LUMO Energy Gap (ELUMO - EHOMO)5.7 eV

Note: These values are representative examples.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, including lone pairs and bonds. This analysis quantifies electron density distribution, atomic charges, and intramolecular interactions. For this compound, NBO analysis would be used to study the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of adjacent groups. The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. This is particularly useful for quantifying the strength of any intramolecular hydrogen bonds.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters. By calculating the vibrational frequencies of the optimized structure, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and the nature of its vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations model the dynamic behavior of the molecule over time. In an MD simulation, the molecule would be placed in a simulated environment (e.g., a box of water or ethanol (B145695) molecules) and the motions of all atoms would be calculated over a period of nanoseconds to microseconds.

This approach allows for a thorough exploration of the molecule's conformational landscape, revealing how it folds, flexes, and interacts with solvent molecules. MD simulations can identify the most populated conformational states and the transitions between them, providing a more realistic understanding of the molecule's behavior in solution than static calculations alone.

In Silico Modeling of Molecular Recognition and Interactions (e.g., Ligand-Receptor Docking)

In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound or its derivatives, docking studies would involve:

Selecting a relevant protein target.

Placing the 3D structure of the ligand into the active site of the protein.

Using a search algorithm to explore various binding poses (orientations and conformations) of the ligand within the active site.

Employing a scoring function to estimate the binding affinity for each pose, typically expressed in kcal/mol. A more negative score indicates a stronger, more favorable interaction.

The results would identify the most likely binding mode and highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the protein's active site.

Illustrative Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Kinase A-8.5LYS-72, GLU-91, LEU-144
Hypothetical Protease B-7.2ASP-25, ILE-50, GLY-27

Note: This table is for illustrative purposes only, as results depend on the specific protein target.

Theoretical Rationale for Stereochemical Preferences and Reaction Pathways

The carbon atom bonded to the hydroxyl group in this compound is a chiral center. Computational chemistry can provide a rationale for stereochemical preferences. The relative energies of the (R) and (S) enantiomers can be calculated to determine if one is inherently more stable than the other, although for enantiomers in a non-chiral environment, the energies would be identical.

More significantly, theoretical calculations can be used to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, chemists can understand why a particular reaction may favor the formation of one stereoisomer over another (stereoselectivity). Analyzing the structure and energy of the transition states can reveal the origins of this selectivity, guiding the development of more efficient synthetic methods.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for 2 Benzylamino 1,1 Diphenyl 1 Ethanol Derivatives

Impact of Substituent Modifications on Molecular Functionality

The deliberate modification of substituents on the aromatic rings and the nitrogen atom of 2-(benzylamino)-1,1-diphenyl-1-ethanol derivatives serves as a powerful tool to fine-tune their steric and electronic properties, which in turn dictates their molecular function, particularly in catalysis.

Research into related chiral amino alcohol catalysts has demonstrated that altering the electronic nature of the aromatic rings can significantly impact catalytic activity. For instance, the hydrogenation of the phenyl rings to cyclohexyl groups in the parent ligand, 2-amino-1,2-diphenylethanol (B1215729), led to a notable increase in enantioselectivity in the asymmetric borane (B79455) reduction of prochiral ketones and the conjugate addition of diethylzinc (B1219324) to enones. polyu.edu.hk This suggests that both steric bulk and electronic effects of the aromatic system play a crucial role. In one comparative study, the cyclohexyl analogue of N,N-dimethyl-2-amino-1,2-diphenylethanol exhibited significantly better enantioselectivity than its phenyl counterpart, with the difference in enantiomeric excess (e.e.) reaching as high as 48.8% for certain enones. polyu.edu.hk

Furthermore, studies on other N-benzyl derivatives, such as N-benzyl phenethylamines, have shown that substituents on the N-benzyl ring can dramatically influence biological activity, indicating the sensitivity of the molecule's active conformation to electronic and steric changes in this region. While direct SAR studies on the catalytic applications of substituted this compound are not extensively documented in publicly available literature, the principles derived from analogous systems provide a strong foundation for predicting the effects of such modifications. For example, introducing electron-donating or electron-withdrawing groups on the phenyl or benzyl (B1604629) rings is expected to modulate the Lewis basicity of the nitrogen and oxygen atoms, thereby influencing their coordination to metal centers in catalytic applications.

Modification LocationSubstituent TypeExpected Impact on Functionality
Phenyl RingsHydrogenation to CyclohexylIncreased steric bulk, altered electronics, potentially leading to higher enantioselectivity.
N-Benzyl GroupElectron-donating groupsIncreased electron density on nitrogen, potentially enhancing catalytic activity.
N-Benzyl GroupElectron-withdrawing groupsDecreased electron density on nitrogen, potentially altering substrate binding and selectivity.
Phenyl RingsElectron-donating/-withdrawing groupsModulation of the electronic environment of the chiral backbone, influencing catalyst-substrate interactions.

Chiral Recognition and Stereoelectronic Effects in Molecular Design

The efficacy of this compound derivatives in asymmetric catalysis is fundamentally rooted in their ability to engage in effective chiral recognition. This process is governed by a combination of steric and stereoelectronic effects that dictate the formation of diastereomeric transition states with a significant energy difference, leading to the preferential formation of one enantiomer of the product.

The core of chiral recognition lies in the three-dimensional arrangement of the functional groups: the hydroxyl group, the amino group, and the two phenyl rings at the C1 position, along with the benzyl group on the nitrogen. These groups create a defined chiral pocket that interacts selectively with prochiral substrates. The parent compound, (1R, 2R)-2-amino-1,2-diphenyl ethanol (B145695), has been utilized to construct chiral selective interfaces for the discrimination of tryptophan enantiomers, demonstrating its inherent capacity for chiral recognition.

Stereoelectronic effects, which encompass the influence of orbital interactions on the geometry and reactivity of a molecule, are critical in the design of these chiral ligands. The relative orientation of the amino and hydroxyl groups, which can form a crucial hydrogen bond, creates a more rigid and predictable chelating scaffold when complexed to a metal center. This chelation, influenced by the electronic properties of the substituents on the aromatic rings, dictates the precise positioning of the substrate in the chiral environment of the catalyst, thereby controlling the stereochemical outcome of the reaction. While specific studies detailing the stereoelectronic parameters of this compound are limited, computational modeling of related chiral amino alcohols has identified non-conventional interactions, such as C-H···O interactions, as key features that selectively stabilize one transition state over the other. chemrxiv.org

Design Strategies for Modulating Catalytic Activity and Selectivity

The rational design of catalysts based on the this compound scaffold aims to optimize both catalytic activity (turnover frequency) and selectivity (enantioselectivity and diastereoselectivity). Several strategies can be employed to achieve this, primarily focusing on modifying the ligand structure to control the steric and electronic environment of the catalytic center.

One key strategy involves the variation of substituents on the N-benzyl group and the two phenyl rings. As established in related systems, increasing the steric bulk around the chiral center can enhance enantioselectivity by creating a more defined and restrictive binding pocket for the substrate. For instance, replacing the phenyl groups with more sterically demanding groups could lead to improved stereochemical control.

Another important design principle is the modulation of the ligand's electronic properties. The introduction of electron-donating or electron-withdrawing groups can alter the Lewis acidity/basicity of the catalytic species, thereby influencing its reactivity and interaction with the substrate. This fine-tuning of electronic parameters is a common strategy in the optimization of homogeneous catalysts.

Furthermore, the conformational rigidity of the ligand-metal complex is a critical factor. Design strategies often aim to create more rigid catalytic systems, as this generally leads to higher enantioselectivity. This can be achieved by introducing structural constraints, such as linking the phenyl rings or incorporating the benzylamino moiety into a cyclic system. While the direct application of these strategies to this compound is a subject for further research, the principles have been successfully applied to a wide range of other chiral ligands.

Design StrategyObjectiveExample Modification
Steric TuningEnhance enantioselectivityIntroduction of bulky substituents on the phenyl or benzyl rings.
Electronic ModulationOptimize catalytic activity and substrate interactionAddition of electron-donating or -withdrawing groups to the aromatic rings.
Conformational RigidityIncrease enantioselectivityIncorporation of the ligand into a more rigid cyclic or bicyclic framework.

Application of SAR in Directed Synthesis of Functionally Enhanced Analogues

The insights gained from structure-activity relationship studies provide a roadmap for the directed synthesis of new this compound analogues with improved functional properties. By systematically correlating structural modifications with changes in catalytic performance, researchers can move beyond trial-and-error approaches and rationally design next-generation catalysts.

A common approach in SAR-guided synthesis is the creation of a focused library of derivatives where specific positions on the molecule are systematically varied. For example, a series of analogues with different substituents at the para- and meta-positions of the N-benzyl ring could be synthesized to probe the electronic and steric requirements for optimal activity in a particular reaction.

The knowledge that hydrogenation of the phenyl rings in the parent 2-amino-1,2-diphenylethanol scaffold leads to improved enantioselectivity provides a clear direction for synthetic efforts. polyu.edu.hk The synthesis of the corresponding dicyclohexyl derivative of this compound would be a logical step to explore if this trend holds true and leads to a functionally enhanced catalyst.

Moreover, the synthesis of conformationally restricted analogues, where the flexibility of the molecule is reduced, is a promising avenue guided by SAR principles. This could involve creating cyclic structures that lock the relative orientation of the key functional groups, leading to a more pre-organized and selective catalytic pocket. While the literature on the directed synthesis of functionally enhanced analogues of this compound is still emerging, the foundational principles of SAR provide a powerful framework for future research and development in this area.

Lack of Publicly Available Research Data Prevents Detailed Analytical Article on this compound

A comprehensive search of scholarly databases and publicly accessible chemical repositories has revealed a notable absence of specific analytical data for the compound This compound . While the structural components of the molecule, such as the diphenyl-ethanol and benzylamine (B48309) moieties, are well-documented in other chemical contexts, detailed experimental research findings for this specific combination are not available in the public domain.

The request for an in-depth article focusing solely on the advanced analytical techniques for the characterization and purity assessment of This compound cannot be fulfilled at this time due to the lack of primary scientific literature. The creation of a scientifically accurate and authoritative article, complete with the requisite data tables for NMR, vibrational and electronic spectroscopy, mass spectrometry, and HPLC, is contingent upon the existence of published research where such analyses have been performed and reported.

Searches for synthesis and characterization studies, which would typically contain the necessary spectroscopic and chromatographic data, did not yield any results for this particular compound. Consequently, it is not possible to provide the detailed research findings and data tables as specified in the article outline. To do so without supporting peer-reviewed data would amount to speculation and would not meet the required standards of scientific accuracy.

Therefore, until research on This compound is published and made accessible, the generation of the requested detailed analytical article is not feasible.

Advanced Analytical Techniques for the Characterization and Purity Assessment of 2 Benzylamino 1,1 Diphenyl 1 Ethanol in Academic Research

Chromatographic Methods for Purification and Purity Assessment

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile or semi-volatile compounds. For amino alcohols such as 2-(Benzylamino)-1,1-diphenyl-1-ethanol, GC analysis, often coupled with a mass spectrometer (GC-MS), can separate the target compound from starting materials, byproducts, and residual solvents.

Due to the polarity and potential for thermal lability of amino alcohols, derivatization is a common strategy to improve their chromatographic behavior. osti.gov This process involves converting the polar -OH and -NH groups into less polar, more volatile derivatives, leading to sharper peaks and improved resolution. However, direct analysis is also possible depending on the compound's thermal stability and the specific GC column used.

A typical GC-MS analysis involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (like helium) through a capillary column. osti.gov The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column's inner surface. Nonpolar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS), are often used for general purity screening. osti.gov The retention time is characteristic of the compound under specific conditions, while the mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecule.

Table 1: Illustrative GC Parameters for Analysis of Related Amino Alcohols

ParameterTypical SettingPurpose
Injector Temperature 250 - 280 °CEnsures rapid and complete vaporization of the sample.
Column Type Agilent DB-5MS (or equivalent)A nonpolar column suitable for a wide range of semi-volatile compounds.
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessStandard dimensions providing good resolving power. osti.gov
Carrier Gas HeliumInert gas to transport the sample through the column. osti.gov
Flow Rate 1.0 - 1.5 mL/minControls the speed of the analysis and affects separation efficiency.
Oven Program Initial temp 100°C, ramp at 10-20°C/min to 300°CA temperature gradient to elute compounds with a range of boiling points.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS for identification and confirmation; FID for quantification.

This table presents generalized conditions. Method optimization is crucial for specific applications.

Chiral Chromatography for Enantiomeric Excess Determination

As this compound is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (ee), is critical, particularly in asymmetric synthesis research. gimitec.com Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. gimitec.com Chiral chromatography, primarily through High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the definitive method for this analysis. gimitec.comheraldopenaccess.us

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation. The choice of CSP is crucial and is often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support). Mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the enantiomeric peaks. chromatographyonline.com

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Amines and Amino Alcohols

CSP TypeTrade Name ExamplesCommon Mobile PhasesMechanism of Separation
Polysaccharide-based (coated) Chiralcel OD, Chiralpak ADHexane/Isopropanol, Hexane/EthanolHydrogen bonding, π-π interactions, steric hindrance within the chiral polymer grooves.
Polysaccharide-based (immobilized) Chiralpak IA, Chiralpak IBBroader range of solvents including ethyl acetate, dichloromethane.Similar to coated phases but with enhanced solvent compatibility.
Cyclodextrin-based CyclobondAcetonitrile/Water, Methanol/BufferInclusion of the analyte (or a part of it) into the chiral cyclodextrin (B1172386) cavity.
Pirkle-type (π-acid/π-base) Whelk-O 1Hexane/Isopropanol with additivesπ-π interactions, hydrogen bonding, and dipole-dipole interactions.

Selection of the appropriate CSP and mobile phase is determined empirically through screening.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is an unparalleled technique for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering definitive proof of the compound's molecular structure.

For this compound, growing a suitable single crystal allows for its complete solid-state characterization. The analysis involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced. This pattern is then mathematically processed to generate an electron density map, from which the atomic positions can be deduced. For chiral molecules, this technique can distinguish between enantiomers and determine the absolute stereochemistry. The analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov For instance, in the related structure of rac-2-Methylamino-1,2-diphenylethanol, O—H···N hydrogen bonds connect adjacent molecules. nih.gov

Table 3: Representative Crystallographic Data for a Related Amino Alcohol (rac-2-Methylamino-1,2-diphenylethanol)

ParameterValue
Chemical Formula C₁₅H₁₇NO nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
Unit Cell Dimensions a = 9.771 (1) Åb = 5.865 (1) Åc = 22.484 (1) Åβ = 96.08 (1)° nih.gov
Volume 1281.3 (2) ų nih.gov
Z (Molecules per unit cell) 4 nih.gov
Key Intermolecular Interaction O—H···N Hydrogen Bond nih.gov

Data obtained from the crystallographic study of a structurally similar compound to illustrate the type of information generated. nih.gov

Specialized Analytical Techniques for Reaction Monitoring and Mechanistic Insights

Understanding reaction kinetics and mechanisms is a key aspect of chemical synthesis. Specialized analytical techniques can be employed in real-time or near real-time to monitor the progress of the synthesis of this compound. These methods provide valuable data on the consumption of reactants and the formation of products and intermediates. researchgate.net

In-situ spectroscopic techniques are particularly powerful. For example, Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can monitor reactions by tracking the disappearance of characteristic vibrational bands of starting materials (e.g., the C=O stretch of a ketone precursor) and the appearance of bands corresponding to the product (e.g., the O-H and N-H stretches of the amino alcohol).

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique. While typically used for final product characterization, NMR can also be used to monitor reaction progress by taking aliquots from the reaction mixture at various time points. researchgate.net High-resolution mass spectrometry can also be used to identify intermediates and byproducts, providing crucial mechanistic insights. Furthermore, fluorescence-based assays have been developed for high-throughput screening of asymmetric reactions, allowing for the rapid determination of both yield and enantiomeric excess from crude reaction mixtures. nih.gov

Table 4: Application of Specialized Techniques in Reaction Analysis

TechniqueInformation ProvidedMode of Analysis
In-situ FTIR/Raman Real-time tracking of functional group changes.A probe is inserted directly into the reaction vessel.
Proton NMR (¹H NMR) Quantitative analysis of reactant consumption and product formation over time.Analysis of timed aliquots from the reaction mixture.
High-Resolution MS (HRMS) Identification of transient intermediates and low-level byproducts.Infusion or LC-MS analysis of reaction aliquots.
Fluorescence Spectroscopy High-throughput screening of reaction conditions for yield and enantioselectivity. nih.govAnalysis of crude product in microplates using fluorescent probes. nih.gov

Applications of 2 Benzylamino 1,1 Diphenyl 1 Ethanol in Academic Chemical Synthesis and Catalysis

Building Block for the Synthesis of Complex Molecular Architectures

No publications were found that describe the use of 2-(Benzylamino)-1,1-diphenyl-1-ethanol as a foundational building block for the synthesis of more complex molecules.

There is no documented research showing the incorporation of this compound into the synthetic routes for any natural products.

The literature on diversity-oriented synthesis does not mention this compound as a scaffold for generating libraries of structurally diverse compounds.

Future Research Directions and Emerging Opportunities for 2 Benzylamino 1,1 Diphenyl 1 Ethanol Research

Development of More Efficient and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis, compelling a shift towards more environmentally benign and economically viable processes. nih.govmdpi.com Future research into the synthesis of 2-(Benzylamino)-1,1-diphenyl-1-ethanol will likely focus on several key areas to enhance sustainability. One of the primary considerations is the choice of solvents, as they contribute significantly to the waste generated in chemical processes. beilstein-journals.org The development of synthetic routes that utilize greener solvents, or even solvent-free conditions, is a critical goal. mdpi.com

Furthermore, the adoption of innovative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comjddhs.com Continuous flow chemistry presents another promising avenue, offering benefits such as improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation. beilstein-journals.orgjddhs.com The concept of atom economy, which seeks to maximize the incorporation of all starting materials into the final product, will also guide the design of new synthetic pathways, minimizing the formation of byproducts. jddhs.com By focusing on these sustainable methodologies, the production of this compound can be made more efficient and environmentally responsible.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

Feature Conventional Synthesis Sustainable Synthesis
Solvents Often uses hazardous organic solvents Emphasizes green solvents, water, or solvent-free conditions mdpi.com
Energy Input Relies on traditional heating methods Utilizes energy-efficient techniques like microwave-assistance jddhs.com
Process Type Typically batch processing Increasingly employs continuous flow processing for better control and safety beilstein-journals.org
Waste Generation Can produce significant amounts of byproducts Aims for high atom economy to minimize waste jddhs.com
Raw Materials Often derived from petrochemical feedstocks Explores the use of renewable and bio-based raw materials jddhs.com

Expansion of Catalytic Applications to New Reaction Types

While this compound has demonstrated its efficacy in certain catalytic applications, a significant opportunity lies in expanding its use to a broader range of chemical transformations. The exploration of novel synthetic routes is a constant endeavor in medicinal chemistry and materials science, and versatile catalysts are in high demand. hilarispublisher.com Future research will likely investigate the potential of this chiral amino alcohol to catalyze new types of reactions, thereby expanding its synthetic utility.

The structural features of this compound, including its chiral backbone and functional groups, suggest its potential applicability in a variety of asymmetric reactions beyond its current uses. Researchers may explore its effectiveness in reactions such as aldol (B89426) additions, Michael additions, and cycloadditions, where the formation of new carbon-carbon bonds with high stereocontrol is crucial. Furthermore, its ability to coordinate with metal centers could be exploited in the development of novel transition-metal catalyzed processes. The systematic screening of this compound in a diverse array of reaction types will be a key driver of its future applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, offering powerful tools for reaction prediction and design. ijsetpub.comnih.gov These computational approaches can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. youtube.com For this compound, AI and ML can be leveraged to accelerate the discovery of new catalytic applications and to optimize existing ones.

Machine learning models can be trained on existing reaction data to predict the catalytic performance of this compound under various conditions, including different substrates, solvents, and temperatures. rsc.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. Furthermore, generative AI models can be used to design novel catalysts based on the structure of this compound, potentially leading to derivatives with enhanced activity or selectivity. The synergy between computational prediction and experimental validation will be instrumental in unlocking the full catalytic potential of this compound and its analogues. nih.gov

Advanced Analytical Technologies for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective catalysts. Advanced analytical technologies, often referred to as Process Analytical Technology (PAT), are enabling researchers to monitor chemical reactions in real-time and gain unprecedented insights into their mechanistic details. americanpharmaceuticalreview.comresearchgate.net For reactions catalyzed by this compound, the application of these techniques can elucidate the role of the catalyst and identify key intermediates and transition states.

Spectroscopic methods such as in-situ infrared (IR) and Raman spectroscopy can provide real-time information on the concentrations of reactants, products, and catalytic species. researchgate.net On-line mass spectrometry is another powerful tool for monitoring the composition of a reaction mixture as it evolves over time. americanpharmaceuticalreview.com By combining the data from these real-time analytical techniques with computational modeling, a comprehensive picture of the reaction mechanism can be constructed. This detailed mechanistic understanding will facilitate the rational design of improved catalysts and the optimization of reaction conditions for enhanced performance.

Exploration of Novel Chemical Space through Derivatives and Analogues

The exploration of chemical space around a lead compound is a well-established strategy for discovering molecules with improved properties. nih.govresearchgate.net For this compound, the synthesis and evaluation of derivatives and analogues represent a significant opportunity for advancing its catalytic applications. nih.gov By systematically modifying the structure of the parent molecule, it is possible to fine-tune its steric and electronic properties, leading to catalysts with enhanced activity, selectivity, or stability. hilarispublisher.com

Future research in this area will likely involve the creation of libraries of compounds based on the 2-amino-1,1-diphenyl-1-ethanol scaffold. nih.gov Modifications could include the substitution of the benzyl (B1604629) group with other alkyl or aryl moieties, the introduction of functional groups on the phenyl rings, or alterations to the amino alcohol backbone itself. The screening of these compound libraries in various catalytic reactions will help to establish structure-activity relationships, providing valuable information for the design of next-generation catalysts. This exploration of novel chemical space is essential for pushing the boundaries of what is possible with this class of chiral amino alcohol catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzylamino)-1,1-diphenyl-1-ethanol, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise synthesis : Begin with a benzylamine derivative and diphenylketone, using reductive amination with NaBH₄ or catalytic hydrogenation. Monitor intermediates via TLC or HPLC .
  • Optimization : Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Use response surface methodology (RSM) to model yield outcomes .
    • Key Parameters :
VariableRange TestedImpact on Yield
Temperature25–80°CNon-linear correlation
SolventEthanol, THF, DMFPolar aprotic solvents favored

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times against USP reference standards .
  • NMR : Assign peaks for benzylic protons (δ 3.8–4.2 ppm) and hydroxyl groups (δ 1.5–2.0 ppm). Confirm stereochemistry via NOESY .
    • Purity Standards :
  • Certified reference materials (CRMs) from Sigma-Aldrich or Carl Roth GmbH ensure traceability .

Q. What solvents and conditions are suitable for solubility testing?

  • Recommended Solvents : Ethanol, DMSO, and dichloromethane due to moderate polarity and compatibility with biological assays .
  • Experimental Protocol :

  • Use shake-flask method at 25°C. Quantify solubility via UV-Vis spectroscopy (calibration curve required).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity and selectivity?

  • SAR Strategy :

  • Synthesize analogs with halogenated benzyl groups or substituted diphenyl moieties. Test antibacterial activity using MIC assays (e.g., against S. aureus). Correlate logP values with membrane permeability .
    • Key Findings :
  • Electron-withdrawing groups (e.g., -NO₂) reduce potency, while hydrophobic substituents enhance bioavailability .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Root Cause Analysis :

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays).
  • Structural confirmation : Re-validate compound identity via HRMS and X-ray crystallography (if crystalline) .
    • Case Study : Discrepancies in antifungal activity may arise from differences in fungal strain susceptibility or incubation time .

Q. What experimental design frameworks are most effective for optimizing enantioselective synthesis?

  • Approach :

  • Use chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation. Apply Taguchi methods to optimize enantiomeric excess (ee) .
    • Data-Driven Workflow :
FactorLevelsContribution to ee
Catalyst loading0.5–2 mol%35%
H₂ pressure10–50 bar28%

Q. How can computational modeling predict the compound’s environmental fate and toxicity?

  • Tools :

  • QSAR models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Validate with experimental data from Daphnia magna assays .
    • Key Parameters :
  • LogKow = 3.2 (moderate bioaccumulation risk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.